Product packaging for Acetyl ester of TPC-A(Cat. No.:CAS No. 86229-75-6)

Acetyl ester of TPC-A

Cat. No.: B12793812
CAS No.: 86229-75-6
M. Wt: 798.9 g/mol
InChI Key: NQHZPMAGMUQTJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The acetyl ester of TPC-A, which is identified as Bouvardin acetate (Bouvardin, 5-(N-methyl-L-tyrosine)-, acetate (ester)) . As a derivative of the natural product Bouvardin, this compound is of significant interest in pharmacological and cancer research. Bouvardin is known for its properties as a protein synthesis inhibitor. Researchers can utilize this acetyl ester form to study drug delivery, metabolic pathways, and the structural-activity relationships of bouvardin analogs. This product is designated For Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H50N6O10 B12793812 Acetyl ester of TPC-A CAS No. 86229-75-6

Properties

IUPAC Name

[10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-2,5,8,11,14,30-hexaoxo-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaen-24-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H50N6O10/c1-23-37(50)44-24(2)40(53)46(5)32(19-27-9-14-30(56-8)15-10-27)39(52)45-25(3)41(54)48(7)34-20-28-11-16-31(17-12-28)58-36-22-29(13-18-35(36)57-26(4)49)21-33(38(51)43-23)47(6)42(34)55/h9-18,22-25,32-34H,19-21H2,1-8H3,(H,43,51)(H,44,50)(H,45,52)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHZPMAGMUQTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)OC(=O)C)C)C)CC5=CC=C(C=C5)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H50N6O10
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301006654
Record name 2,5,11-Trihydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-8,14,30-trioxo-22-oxa-3,6,9,12,15,29-hexaazatetracyclo[14.12.2.2~18,21~.1~23,27~]tritriaconta-2,5,11,18,20,23(31),24,26,32-nonaen-24-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301006654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

798.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86229-75-6
Record name Bouvardin, 5-(N-methyl-L-tyrosine)-, acetate (ester)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086229756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5,11-Trihydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-8,14,30-trioxo-22-oxa-3,6,9,12,15,29-hexaazatetracyclo[14.12.2.2~18,21~.1~23,27~]tritriaconta-2,5,11,18,20,23(31),24,26,32-nonaen-24-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301006654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Strategies and Derivatization of Acetyl Ester of Tpc a

Methodologies for the Chemical Synthesis of Acetyl Ester of TPC-A

The synthesis of the this compound is predicated on the successful construction of its precursor, Bouvardin (B1209253). The total synthesis of Bouvardin, most notably achieved by the research group of Dale L. Boger, serves as the foundational framework for accessing this acetylated analogue. The final step involves a selective acetylation of a specific hydroxyl group on the Bouvardin scaffold.

Stereo- and Regioselective Synthesis Approaches

The intricate three-dimensional architecture of the this compound demands precise control over stereochemistry and regiochemistry throughout the synthetic sequence.

Stereoselectivity: The synthesis establishes multiple chiral centers with high fidelity. This is accomplished through the use of enantiopure amino acid starting materials and stereocontrolled transformations. For instance, the synthesis of the key amino acid fragments often employs asymmetric synthesis techniques to ensure the correct absolute stereochemistry, which is crucial for the proper folding and biological activity of the final cyclic peptide. During peptide couplings and macrocyclization, conditions are carefully optimized to minimize epimerization, a common side reaction that can compromise stereochemical integrity.

Regioselectivity: A key challenge in the synthesis is the regioselective formation of the diaryl ether linkage that defines the 14-membered macrocycle. This is typically achieved through an intramolecular Ullmann condensation reaction. The strategic placement of activating and directing groups on the aromatic precursors guides the reaction to the desired positions, preventing the formation of constitutional isomers. Furthermore, the final acetylation of Bouvardin to yield the this compound requires regioselective targeting of one of several hydroxyl groups. This can be achieved through enzymatic catalysis or by using protecting groups to mask other reactive sites, followed by a directed chemical acetylation. The inherent differences in the reactivity of the phenolic versus alcoholic hydroxyl groups can also be exploited under carefully controlled reaction conditions to achieve the desired regioselectivity.

Convergent and Divergent Synthetic Pathways

Convergent Synthesis Fragment Description Key Synthetic Transformations
Linear Hexapeptide PrecursorContains the requisite sequence of amino acids with appropriate protecting groups.Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Peptide Coupling
Diaryl Ether Amino AcidThe unique amino acid residue containing the pre-formed diaryl ether linkage.Ullmann Condensation, Asymmetric Synthesis

This table outlines the major fragments in a convergent synthesis of the Bouvardin core.

Divergent Synthesis: From the successfully synthesized Bouvardin core, a divergent approach can be employed to generate a library of analogues, including the this compound. This strategy utilizes a common advanced intermediate (Bouvardin) and subjects it to a variety of derivatization reactions. For the synthesis of the title compound, this involves selective acetylation. Other analogues can be generated by, for example, methylation, glycosylation, or acylation with different acyl groups at the various reactive sites on the Bouvardin molecule. This approach is highly efficient for structure-activity relationship (SAR) studies, as it allows for the rapid generation of a diverse set of related compounds from a single precursor.

Exploration of Analogues and Derivatives of the Acetyl Ester Moiety

While the primary focus is on the acetyl ester, the synthetic strategies developed for Bouvardin allow for the exploration of a wide range of ester analogues. By employing different acylating agents in the final derivatization step, a variety of ester functionalities can be introduced. This allows for a systematic investigation of how the nature of the ester group influences the molecule's properties. For instance, longer-chain aliphatic esters, aromatic esters, or esters containing functional groups could be synthesized to probe interactions with biological targets. The choice of acylating agent and reaction conditions would be dictated by the desired ester and the need to maintain selectivity and the integrity of the core peptide structure.

Yield Optimization and Scalability in Laboratory Synthesis

Optimizing the yield and ensuring the scalability of the synthesis are critical considerations for producing sufficient quantities of the this compound for further study.

Yield Optimization: Each step in the multi-step synthesis requires careful optimization of reaction conditions, including solvent, temperature, reaction time, and stoichiometry of reagents. For the crucial macrocyclization step, high-dilution conditions are often employed to favor the intramolecular reaction over intermolecular polymerization, which is a common competing pathway. The choice of coupling reagents for the peptide bond formations is also critical to maximize yield and minimize side reactions like racemization.

Reaction Step Key Optimization Parameters Typical Yields
Peptide Fragment CouplingCoupling reagent, solvent, temperature, reaction time80-95% per coupling
Macrocyclization (Ullmann)Catalyst, ligand, base, solvent, temperature, high dilution30-50%
Final AcetylationAcetylating agent, catalyst, solvent, temperature70-90%

This table presents typical yields for key steps in the synthesis, which are subject to optimization.

Scalability: Transitioning a complex synthesis from a laboratory scale to a larger, preparative scale presents significant challenges. Reactions that are facile on a milligram scale may become problematic at the gram scale. For instance, maintaining effective high-dilution conditions for macrocyclization on a larger scale can be difficult. Process development would focus on identifying more concentrated reaction conditions that still favor cyclization, potentially through the use of specialized reactor setups or template-assisted methods. Purification of large quantities of the final product and intermediates also requires the development of robust and scalable chromatographic methods.

Green Chemistry Principles in Synthetic Design

Incorporating green chemistry principles into the synthesis of complex molecules like the this compound is an increasingly important goal. This involves minimizing waste, using less hazardous materials, and improving energy efficiency.

In the context of peptide synthesis, a major focus of green chemistry is the replacement of hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) with more environmentally benign alternatives. Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and ionic liquids are being explored for peptide coupling and macrocyclization reactions.

Biosynthetic Pathways and Biological Origin of Acetyl Ester of Tpc a

Elucidation of Enzymatic Catalysis in Natural Production

The enzymatic machinery responsible for the synthesis of the acetyl ester of TPC-A is yet to be characterized in detail. The proposed biosynthesis would involve a series of enzymatic reactions, starting with the formation of the peptide backbone and concluding with a final acetylation step.

The core structure of the this compound is a cyclic hexapeptide. In plants and microorganisms, the synthesis of such peptides is often carried out by large, multimodular enzymes known as non-ribosomal peptide synthetases (NRPSs). mdpi.comresearchgate.netnih.gov These enzymatic complexes are capable of incorporating both proteinogenic and non-proteinogenic amino acids into a peptide chain in an mRNA-independent manner. wikipedia.org The biosynthesis of bouvardin (B1209253), a closely related cyclic hexapeptide also found in Bouvardia ternifolia, is hypothesized to proceed via an NRPS mechanism. acs.org Therefore, it is highly probable that an NRPS is responsible for assembling the peptide backbone of the TPC-A precursor.

The maturation of some plant cyclic peptides is also known to involve ribosomal synthesis of a precursor protein, which is then post-translationally modified and cyclized by enzymes such as asparaginyl endopeptidases. nih.govnih.gov While this mechanism is well-documented for cyclotides, the presence of non-proteinogenic amino acids in bouvardin-related compounds makes an NRPS-mediated pathway a more likely candidate.

A putative enzyme of interest in the final step of the biosynthesis is a member of the cytochrome P450 family, which could be involved in the oxidative cross-linking of the tyrosine residues within the cyclic peptide core, a characteristic feature of bouvardin-type compounds.

Table 1: Putative Enzymes in the Biosynthesis of this compound

Enzyme ClassProposed FunctionEvidence/Rationale
Non-Ribosomal Peptide Synthetase (NRPS)Assembly of the hexapeptide backboneCommon pathway for cyclic peptide synthesis containing non-proteinogenic amino acids. nih.govwikipedia.org
Cytochrome P450 MonooxygenaseOxidative cross-linking of aromatic residuesRequired for the formation of the bicyclic structure of bouvardin-type peptides.
AcetyltransferaseAddition of the acetyl group to the TPC-A coreResponsible for the final esterification step to yield the this compound. nih.gov

The final step in the proposed biosynthetic pathway of the this compound is the acetylation of the TPC-A precursor. This reaction would be catalyzed by an acetyltransferase. Plant secondary metabolism is rich with examples of acetyltransferases that play a crucial role in the functionalization and diversification of natural products. nih.gov These enzymes typically utilize acetyl-CoA as the acetyl group donor to acylate a wide range of substrates, including alkaloids, flavonoids, and terpenoids. nih.gov

While a specific acetyltransferase responsible for the production of the this compound in Bouvardia ternifolia has not been identified, its existence is inferred from the structure of the final product. The characterization of such an enzyme would be a key step in understanding the complete biosynthetic pathway.

Precursor Incorporation and Metabolic Flux Analysis

To definitively map the biosynthetic pathway of the this compound, precursor incorporation studies using isotopically labeled compounds would be necessary. This technique involves feeding the producing organism, in this case Bouvardia ternifolia, with labeled potential precursors (e.g., amino acids) and tracing their incorporation into the final molecule. Such experiments would provide concrete evidence for the building blocks of the cyclic peptide core.

Metabolic flux analysis (MFA) could further be employed to quantify the flow of metabolites through the proposed biosynthetic pathway. MFA is a powerful tool for understanding and engineering metabolic networks. While no specific MFA studies on the biosynthesis of secondary metabolites in Bouvardia ternifolia have been reported, this approach holds significant potential for optimizing the production of the this compound in the native plant or in a heterologous system.

Isolation and Purification Techniques from Natural Sources (e.g., Bouvardia ternifolia)

The this compound is a naturally occurring compound found in the plant Bouvardia ternifolia. wikipedia.org The isolation and purification of this and other bioactive compounds from this plant typically involve a series of chromatographic techniques. A general procedure for the isolation of cyclic peptides and other secondary metabolites from plant material is outlined below.

Extraction: The dried and powdered plant material (e.g., roots, stems, or leaves) is extracted with a suitable organic solvent, such as methanol or a mixture of dichloromethane (B109758) and methanol.

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility.

Chromatography: The resulting fractions are further purified using various chromatographic methods. These can include:

Column Chromatography: Using stationary phases like silica gel or Sephadex to separate compounds based on polarity or size.

High-Performance Liquid Chromatography (HPLC): A high-resolution technique, often used as a final purification step, employing reverse-phase or normal-phase columns.

The purity and structure of the isolated this compound are then confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The isolation of cyclotides, another class of plant cyclic peptides, also follows similar protocols. nih.gov

Table 2: Compounds Isolated from Bouvardia ternifolia

Compound ClassExamples
Cyclic PeptidesBouvardin, Deoxybouvardin (B1200550), 6-O-Methylbouvardin
ChromonesTernifoliol, Ternifolial
CoumarinsScopoletin
TriterpenesUrsolic acid, Oleanolic acid
FlavonoidsQuercetin derivatives

Heterologous Expression Systems for Biosynthetic Pathway Reconstruction

The elucidation and potential for large-scale production of complex natural products like the this compound can be significantly advanced through the use of heterologous expression systems. This synthetic biology approach involves transferring the biosynthetic gene cluster from the native organism into a more tractable host, such as Escherichia coli or Saccharomyces cerevisiae.

The successful heterologous expression of the this compound biosynthetic pathway would offer several advantages:

Pathway Elucidation: By expressing different combinations of biosynthetic genes, the function of each enzyme in the pathway can be determined.

Improved Yields: The production of the compound can be optimized in the heterologous host, potentially leading to higher yields than in the native plant.

Analog Generation: The biosynthetic pathway can be engineered to produce novel derivatives of the this compound with potentially improved properties.

While the heterologous expression of the biosynthetic pathway for the this compound has not yet been reported, this remains a promising future direction for the study and production of this complex natural product.

Molecular Mechanisms of Action of Acetyl Ester of Tpc a

Inhibition of Protein Synthesis and Ribosomal Targeting

Protein synthesis is a fundamental cellular process responsible for creating the vast array of proteins necessary for life. This process, known as translation, occurs on complex molecular machines called ribosomes. Certain natural and synthetic compounds can interfere with this process, acting as potent inhibitors. Cyclic peptides, a class of compounds characterized by their ring-like structure, are a notable group of protein synthesis inhibitors.

Eukaryotic cells, including human cells, possess 80S ribosomes, which are distinct from the 70S ribosomes found in bacteria. This structural difference is a key target for the development of selective antibiotics. However, some compounds, particularly certain cyclic peptides, exhibit specific inhibitory activity towards the eukaryotic 80S ribosome. This specificity arises from the unique three-dimensional structure of the peptide, which allows it to bind to specific sites on the 80S ribosome that are not present or are different in their prokaryotic counterparts. This interaction is often highly precise, involving specific amino acid residues of the ribosomal proteins and nucleotides of the ribosomal RNA (rRNA).

Table 1: General Characteristics of Ribosomal Inhibition by Cyclic Peptides

FeatureDescription
Target Ribosome Primarily eukaryotic 80S ribosome.
Binding Site Often located in functionally critical regions such as the A-site, P-site, or the E-site.
Nature of Interaction Can involve hydrogen bonds, hydrophobic interactions, and electrostatic forces.
Consequence of Binding Interference with the binding of essential translation factors or tRNAs.

The process of translation is broadly divided into three phases: initiation, elongation, and termination. Many cyclic peptide inhibitors of protein synthesis act during the elongation phase, which is the stage where the polypeptide chain is actively growing. They can achieve this by:

Sterically hindering the binding of aminoacyl-tRNAs to the A-site: This prevents the addition of new amino acids to the growing peptide chain.

Inhibiting the peptidyl transferase reaction: This is the crucial step where the peptide bond is formed.

Blocking the translocation of the ribosome along the mRNA: This movement is essential for reading the next codon and continuing protein synthesis.

Some inhibitors may also affect the termination of translation, leading to the production of truncated or non-functional proteins.

Modulation of Cellular Signaling Cascades

The inhibition of protein synthesis has profound effects on cellular function, extending beyond the immediate halt of protein production. These disruptions can trigger a variety of cellular signaling cascades as the cell attempts to respond to the stress of altered protein homeostasis.

Protein homeostasis, or proteostasis, is the maintenance of a stable and functional proteome. When protein synthesis is inhibited, the balance of protein production, folding, and degradation is disrupted. This can lead to the activation of stress response pathways, such as:

The Unfolded Protein Response (UPR): This pathway is typically activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum.

The Integrated Stress Response (ISR): This is a more general stress response pathway that converges on the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global reduction in protein synthesis.

The activation of these stress pathways can have several downstream consequences for the cell, including:

Cell cycle arrest: The cell may halt its division cycle to conserve resources and attempt to repair the damage.

Apoptosis (programmed cell death): If the stress is too severe or prolonged, the cell may initiate a self-destruction program to eliminate itself in a controlled manner.

Autophagy: This is a cellular recycling process where damaged organelles and proteins are degraded. Inhibition of protein synthesis can induce autophagy as the cell tries to generate amino acids and other building blocks.

Comparative Mechanistic Studies with Parent Bouvardin (B1209253) and Other Cyclic Peptides

Bouvardin is a well-studied cyclic hexapeptide isolated from the plant Bouvardia terniflora. It is known to be a potent inhibitor of eukaryotic protein synthesis. Mechanistic studies of Bouvardin have revealed that it binds to the 80S ribosome and inhibits the elongation phase of translation.

A comparative analysis of the "Acetyl ester of TPC-A" with Bouvardin and other cyclic peptides would be crucial for understanding its specific mechanism of action. Key points of comparison would include:

Binding affinity and site on the ribosome: Does it bind to the same or a different site as Bouvardin? Is its affinity higher or lower?

Specific step of elongation inhibited: Does it primarily affect tRNA binding, peptide bond formation, or translocation?

Cellular effects: Are the downstream signaling pathways activated by "this compound" similar to or different from those activated by Bouvardin?

The addition of an acetyl ester group to a parent compound like "TPC-A" could potentially alter its properties, such as its cell permeability, metabolic stability, and even its binding affinity to the ribosome. These are critical aspects that would be investigated in comparative studies.

Table 2: Hypothetical Comparison of Cyclic Peptide Protein Synthesis Inhibitors

CompoundPutative Target Site on 80S RibosomePrimary Effect on Translation
Bouvardin E-siteInhibition of translocation
Cycloheximide E-siteInhibition of translocation
Didemnins A-siteInhibition of aminoacyl-tRNA binding
Hypothetical "TPC-A" To be determinedTo be determined

Structure Activity Relationship Sar Studies of Acetyl Ester of Tpc a and Its Analogues

Influence of the Acetyl Ester Moiety on Biological Activity and Specificity

The introduction of an acetyl ester group to the Bouvardin (B1209253) scaffold can significantly modulate its physicochemical properties and, consequently, its biological activity and specificity. This modification can impact factors such as cell permeability, metabolic stability, and interaction with its biological target.

Positional Isomerism and Acetylation Degree Effects

The degree of acetylation, referring to the number of acetyl groups introduced to the molecule, can also have a profound impact. A study on acetylated procyanidin (B600670) B1 analogs demonstrated that selective acetylation could enhance biological activity. Specifically, lower-unit acetylated procyanidin B1 showed potent inhibitory activity against the proliferation of HeLa S3 cells, suggesting that a hydrophobic lower unit can enhance the efficacy of the more hydrophilic, active upper units. This principle could be extrapolated to the acetyl ester of TPC-A, where the degree of acetylation could be optimized to balance hydrophilicity and hydrophobicity for improved cellular uptake and target engagement.

Conformational Changes Induced by Acetylation

Acetylation can induce significant conformational changes in peptides, which in turn can affect their biological activity. The addition of an acetyl group can alter the local geometry and hydrogen bonding patterns within the molecule, potentially leading to a more favorable conformation for binding to its target. While direct crystallographic or NMR studies detailing the conformational changes in the this compound are not widely available, the general effects of acetylation on peptide structure are well-documented. For example, N-terminal acetylation is known to stabilize helical structures in peptides. In a cyclic peptide like Bouvardin, acetylation could influence the rigidity of the ring and the orientation of the side chains, thereby fine-tuning its interaction with the 80S ribosome.

Modifications to the Cyclic Peptide Backbone and Their Functional Implications

The 14-membered cyclic hexapeptide backbone of Bouvardin is a key structural feature that imparts conformational rigidity and metabolic stability. Modifications to this backbone have been a focal point of SAR studies to enhance its therapeutic properties.

Cyclization itself is a critical determinant of activity. The constrained conformation of the cyclic structure is believed to pre-organize the pharmacophoric elements for optimal interaction with the target. Studies on other cyclic peptides have shown that alterations in the ring size or the introduction of different linking moieties can dramatically affect biological activity. For Bouvardin analogs, modifications such as N-methylation of the peptide bonds can further constrain the backbone and improve cell permeability. N-methylation can block hydrogen bond donors, reducing the polarity of the molecule and facilitating its passage across cell membranes.

The table below summarizes the impact of hypothetical modifications to the cyclic peptide backbone of TPC-A, based on general principles of cyclic peptide SAR.

ModificationPotential Functional Implication
Ring Size Variation Altered conformational rigidity and side-chain orientation, potentially affecting target binding affinity and selectivity.
N-Methylation Increased metabolic stability, enhanced cell permeability, and altered conformational flexibility.
Amide Bond Isosteres Introduction of non-natural linkages to improve stability against enzymatic degradation and to probe the importance of specific hydrogen bonds.
Introduction of Unnatural Amino Acids Altered side-chain functionality and conformational preferences, leading to changes in target interaction and specificity.

Role of Specific Amino Acid Residues in Target Recognition

Bouvardin is known to inhibit protein synthesis by interfering with the function of elongation factors EF1 and EF2. This interaction is highly specific, and the amino acid residues of Bouvardin are responsible for this precise recognition. While a detailed mapping of the binding site is still an area of active research, it is understood that the spatial arrangement of the hydrophobic and hydrophilic side chains is critical for binding to a specific pocket on the ribosome.

For instance, the tyrosine residues in Bouvardin are likely involved in key interactions, potentially through hydrogen bonding or pi-stacking with the ribosomal components. The N-methylated amino acids also contribute significantly to the molecule's conformation and its ability to fit into the binding site. Mutagenesis studies on the target ribosome or the synthesis of Bouvardin analogs with systematic replacement of each amino acid would provide more definitive insights into the specific roles of each residue in target recognition and the subsequent inhibition of protein synthesis.

Computational SAR Analysis and Predictive Modeling

In the absence of extensive empirical data, computational methods provide a powerful tool for exploring the SAR of the this compound and its analogs. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can be employed to predict the biological activity of novel derivatives and to understand the molecular basis of their action.

A QSAR model for Bouvardin analogs could be developed by correlating their structural features (e.g., molecular weight, logP, electronic properties, and steric descriptors) with their experimentally determined biological activities. Such a model could then be used to virtually screen a library of hypothetical acetylated and backbone-modified derivatives to prioritize the synthesis of the most promising candidates.

Molecular docking simulations can provide a three-dimensional model of the interaction between the this compound and its ribosomal target. By predicting the binding mode and identifying the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, and electrostatic interactions), docking studies can rationalize the observed SAR and guide the design of new analogs with improved binding affinity and selectivity. For example, docking could be used to predict how different positional isomers of the acetyl group or modifications to the cyclic backbone would affect the binding orientation and energy.

The following table outlines a potential workflow for the computational SAR analysis of this compound analogs:

StepDescriptionExpected Outcome
1. Data Collection Compile a dataset of Bouvardin analogs with their measured biological activities (e.g., IC50 values for protein synthesis inhibition).A curated dataset for model building.
2. Molecular Descriptors Calculation Calculate a variety of 2D and 3D molecular descriptors for each analog to quantify their structural and physicochemical properties.A matrix of numerical descriptors for each molecule.
3. QSAR Model Development Use statistical methods (e.g., multiple linear regression, partial least squares) to build a mathematical model correlating the descriptors with biological activity.A predictive QSAR model with statistical validation.
4. Molecular Docking Dock the this compound and its analogs into a homology model or crystal structure of the eukaryotic 80S ribosome.Predicted binding poses and interaction energies.
5. Virtual Screening Use the developed QSAR model and docking protocols to predict the activity of a virtual library of novel TPC-A derivatives.A ranked list of potential new analogs for synthesis and testing.

By integrating experimental and computational approaches, a comprehensive understanding of the structure-activity relationship of the this compound and its analogs can be achieved, paving the way for the development of novel and more effective therapeutic agents.

Prodrug Design Principles and Esterase Mediated Bioactivation Relevant to Acetyl Esterifications

Rationale for Ester Prodrug Design in Modifying Compound Properties

The primary motivation for designing an ester prodrug is to improve the physicochemical properties of a parent molecule, thereby enhancing its clinical utility. nih.govscirp.org Esterification, such as adding an acetyl group, can significantly alter a compound's characteristics in several ways:

Enhanced Lipophilicity and Permeability : Many drugs exhibit poor absorption because of low lipophilicity, which hinders their ability to cross cellular membranes. Converting a polar functional group, like a hydroxyl or carboxylic acid, into an ester increases the molecule's lipid solubility. scirp.orgmdpi.com This enhancement in lipophilicity often leads to improved membrane permeability and, consequently, better oral absorption. scirp.orgnih.gov

Improved Aqueous Solubility : While often used to increase lipophilicity, esterification can also be employed to enhance water solubility. This is typically achieved by incorporating a highly polar or ionizable promoiety into the ester structure, which is crucial for developing intravenous formulations. mdpi.com

Masking Unwanted Properties : Prodrugs can mask undesirable characteristics of the parent drug, such as a bitter taste or pain upon injection.

Site-Specific Delivery : The design can leverage the differential expression of enzymes in various tissues to achieve targeted drug release, maximizing efficacy at the site of action while minimizing systemic toxicity. jst.go.jp

The "Acetyl ester of TPC-A" is identified in chemical databases as a synonym for an acetate (B1210297) ester of Bouvardin (B1209253), a complex cyclic peptide. nih.gov While specific research on this compound's prodrug rationale is not detailed in available literature, the principles of esterification suggest that such a modification would likely aim to enhance its permeability and bioavailability.

Characterization of Endogenous Esterases Involved in Hydrolysis

The conversion of an ester prodrug back to its active form is predominantly carried out by a class of enzymes called esterases. nih.gov These enzymes catalyze the hydrolysis of ester bonds, releasing the parent drug and a corresponding alcohol or carboxylic acid. duke.educhemistrysteps.com The rate and location of this bioactivation are critical to the prodrug's success.

Several esterases are involved in drug metabolism, with distinct substrate specificities and tissue distributions. nih.gov

Carboxylesterases (CES) : These are the most significant enzymes in prodrug activation, found in high concentrations in tissues like the liver, small intestine, and lungs. jst.go.jpnih.govmdpi.com There are two main human isoforms:

CES1 : Primarily located in the liver, it tends to hydrolyze esters with small alcohol groups and large acyl groups. nih.govmdpi.com It is responsible for the activation of numerous prodrugs.

CES2 : Abundant in the small intestine, it generally prefers esters with larger alcohol moieties and smaller acyl groups. nih.govmdpi.com

Acetylcholinesterase (AChE) : The primary role of AChE is the rapid hydrolysis of the neurotransmitter acetylcholine. duke.edumdpi.com However, its catalytic activity is not limited to its endogenous substrate. AChE, present in cholinergic synapses and red blood cells, can also hydrolyze certain ester-containing drugs. nih.govbohrium.com

Butyrylcholinesterase (BChE) : Also known as pseudocholinesterase, BChE is found in plasma, liver, and the nervous system. It has a broader substrate specificity than AChE and can hydrolyze a variety of ester-based prodrugs. nih.govnih.gov

The specific esterase responsible for hydrolyzing a particular prodrug, such as an acetyl ester, would depend on the drug's structure and its distribution in the body.

Understanding the kinetics of the hydrolysis reaction is essential for predicting a prodrug's activation rate and ensuring an appropriate therapeutic window. This analysis typically involves measuring key parameters like the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). These values quantify the enzyme's affinity for the prodrug and its maximum rate of conversion.

While specific kinetic data for the hydrolysis of the this compound is not available in published literature, the table below presents hypothetical data to illustrate how such information is typically displayed.

Table 1: Illustrative Kinetic Parameters for Ester Prodrug Hydrolysis
Enzyme SourceProdrugKₘ (µM)Vₘₐₓ (nmol/min/mg protein)Intrinsic Clearance (Vₘₐₓ/Kₘ)
Human Liver Microsomes (CES1)Example Prodrug A1503002.0
Human Intestinal Microsomes (CES2)Example Prodrug A4501500.33
Recombinant Human AChEExample Prodrug B805006.25

This table contains example data for illustrative purposes only.

Strategies for Modulating Hydrolysis Rates and Controlled Release

The rate at which a prodrug is hydrolyzed can be fine-tuned by modifying its chemical structure. This allows for the design of drugs with specific release profiles, from rapid activation to sustained release over extended periods. scirp.orgscirp.org

Strategies include:

Steric Hindrance : Introducing bulky chemical groups near the ester bond can sterically hinder the approach of the esterase enzyme, slowing down the rate of hydrolysis. nih.gov

Electronic Effects : Altering the electronic properties of the acyl or alcohol portion of the ester can influence the susceptibility of the carbonyl carbon to nucleophilic attack by the enzyme, thereby changing the hydrolysis rate.

Promoieties : The choice of the promoiety (the portion of the prodrug cleaved off) can be adjusted. For example, longer fatty acid chains in an ester prodrug can lead to slower release from oil-based depot injections. nih.gov

These modifications enable the development of delivery systems that maintain therapeutic drug concentrations for longer durations, improving patient compliance and therapeutic outcomes. cnrs.fr

Bioavailability Enhancement through Esterification

One of the most significant advantages of the ester prodrug approach is the enhancement of oral bioavailability. nih.govnih.gov Bioavailability is the fraction of an administered drug that reaches the systemic circulation. Poorly absorbed drugs have low bioavailability. By increasing a drug's lipophilicity and membrane permeability, esterification can dramatically improve its absorption from the gastrointestinal tract. nih.govpharmacy180.com

Upon absorption, the ester prodrug is rapidly hydrolyzed by esterases in the intestinal wall or the liver, releasing the active parent drug into the bloodstream. jst.go.jp This strategy has been successfully applied to numerous marketed drugs to convert a poorly absorbed agent into an effective oral medication.

The comparative bioavailability between a parent drug and its ester prodrug is a critical measure of success. The table below illustrates how this data might be presented, using hypothetical values.

Table 2: Illustrative Pharmacokinetic Parameters Comparing a Parent Drug and its Ester Prodrug
CompoundDose (mg/kg, oral)Cₘₐₓ (ng/mL)AUC₀₋₂₄ (ng·h/mL)Oral Bioavailability (%)
Parent Drug10502505
Ester Prodrug10400200040

This table contains example data for illustrative purposes only. Cₘₐₓ: Maximum plasma concentration; AUC: Area under the curve.

Advanced Research Methodologies and Analytical Techniques in Acetyl Ester of Tpc a Studies

In Vitro Cellular Assays for Pharmacological Activity Profiling

In vitro cellular assays represent a cornerstone in the initial characterization of a compound's biological effects. These assays utilize cultured cells to provide a controlled environment for assessing pharmacological activity at a cellular level.

Cell-Based Assays for Protein Synthesis Inhibition

Evaluating the effect of a compound on protein synthesis is crucial, as this fundamental process is a common target for therapeutic agents. Assays to measure protein synthesis inhibition typically involve treating cultured cells with the test compound and quantifying the rate of new protein synthesis. This is often achieved by measuring the incorporation of labeled amino acids (e.g., ³H-leucine or ³⁵S-methionine) into newly synthesized proteins. A reduction in the incorporated radioactivity in treated cells compared to untreated controls indicates inhibition. Studies on related acetylated molecules, such as acetyl-coenzyme A, have shown that such compounds can inhibit the translation process, affecting both the initiation and elongation steps of protein synthesis nih.gov. The peptidyltransferase center (PTC) on the large ribosomal subunit, which catalyzes peptide bond formation, is a key site for such inhibition nih.gov.

Assays for Cellular Proliferation and Viability (excluding cytotoxicity data)

Assays that measure cellular proliferation and viability are essential for understanding a compound's effect on cell growth and health. These assays are based on the measurement of a marker associated with the number of viable cells. nih.gov They are distinct from cytotoxicity assays as they focus on markers of healthy cell function rather than markers of cell damage or death abcam.com.

Commonly used methods include tetrazolium reduction assays (e.g., MTT, XTT, MTS, and WST-1) and resazurin-based assays nih.govabcam.com. In these colorimetric or fluorometric assays, viable cells with active metabolism convert a substrate into a colored or fluorescent product nih.govabcam.com. For example, in the XTT assay, the tetrazolium salt is cleaved to a formazan product by mitochondrial dehydrogenases in metabolically active cells bio-techne.comrndsystems.com. The quantity of the resulting formazan dye is directly proportional to the number of viable cells in the culture nih.gov.

Below is a representative data table illustrating how results from a cell proliferation assay might be presented.

Concentration of Acetyl Ester of TPC-A (µM)Relative Cell Viability (% of Control)Standard Deviation
0.198.5± 4.2
1.085.2± 3.8
10.060.7± 5.1
100.035.4± 4.5

Biochemical Assays for Target Binding and Enzyme Kinetics

To understand the mechanism of action at a molecular level, biochemical assays are employed to study the direct interaction between the compound and its putative protein target. These assays can confirm binding and characterize the compound's effect on enzyme activity. Techniques such as isothermal titration calorimetry (ITC) can determine thermodynamic parameters and dissociation constants for binding interactions nih.gov.

Enzyme kinetics studies are performed to determine how the compound affects the rate of an enzymatic reaction. These experiments measure the reaction rate at varying substrate concentrations in the presence and absence of the inhibitor. By analyzing the data, key kinetic parameters such as the Michaelis constant (Km) and the maximal velocity (Vmax) can be determined, and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be elucidated. For instance, studies on enzymes like acetyl-CoA synthase have utilized kinetic analyses to understand how different molecules bind and to propose mechanistic models, such as a ping-pong mechanism nih.govnih.gov.

The results from such an analysis are often summarized in a table.

InhibitorTarget EnzymeInhibition TypeKi (nM)
This compoundEnzyme XCompetitive75.3
Control Compound YEnzyme XNon-competitive120.8

Mass Spectrometry-Based Approaches for Metabolite Identification and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful and accurate technique for identifying and quantifying metabolites of a parent compound from biological samples nih.govnih.gov. To study the metabolic fate of the this compound, cells or organisms are treated with the compound, and extracts are subsequently analyzed. The high resolution and mass accuracy of modern mass spectrometers allow for the detection and structural elucidation of metabolites, which may include hydroxylated, demethylated, or glucuronidated forms of the parent compound. Stable isotope labeling can be used to trace the metabolic pathways and turnover of the compound and its metabolites nih.gov. Gas chromatography-mass spectrometry (GC-MS) is another valuable tool for analyzing volatile secondary metabolites researchgate.netresearchgate.net.

Molecular Modeling, Docking, and Dynamics Simulations for Ligand-Target Interactions

Computational techniques provide invaluable insights into the potential binding modes and interactions between a ligand, such as the this compound, and its biological target.

Molecular Modeling and Docking: These methods use the three-dimensional structures of the ligand and the target protein to predict the most likely binding pose. Docking algorithms score different orientations of the ligand within the protein's binding site to identify conformations with the most favorable binding energy.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to model the dynamic behavior of the ligand-protein complex over time. These simulations provide a more realistic representation of the interactions in a physiological environment, accounting for the flexibility of both the protein and the ligand researchgate.netmdpi.com. Parameters such as the radius of gyration (Rg) and the solvent accessible surface area (SASA) can be calculated from MD trajectories to assess the stability and conformational changes of the complex mdpi.com.

Application of Omics Technologies (e.g., Proteomics) in Mechanism Elucidation

Omics technologies offer a global view of the changes occurring within a cell upon treatment with a compound. Proteomics, the large-scale study of proteins, is particularly useful for identifying the cellular pathways affected by the this compound.

Mass spectrometry-based proteomics can be used to quantify changes in the expression levels of thousands of proteins simultaneously. Furthermore, it is a key technology for analyzing post-translational modifications (PTMs) nih.gov. Given the nature of the compound, studying changes in the cellular "acetylome"—the complete set of protein acetylation modifications—is of high interest. Acetylation is a crucial PTM that regulates numerous cellular processes nih.govnih.gov. Proteomic analyses can identify specific proteins whose acetylation status changes upon treatment with the this compound, providing clues to its mechanism of action and downstream effects on cellular signaling and metabolism nih.govmdpi.com. For example, characterization of the acetylome in various organisms has revealed that acetylated proteins are often involved in metabolic processes, translation, and stress responses nih.gov.

Future Research Directions and Unanswered Questions Regarding Acetyl Ester of Tpc a

Discovery of Novel Biological Activities and Therapeutic Applications

Future research would logically begin by exploring the full spectrum of biological activities of a novel compound beyond its initial screening hits. For many compounds, including various N-acetyl-1,3,4-oxadiazoline derivatives, initial findings often reveal antimicrobial properties. For instance, certain acetylated compounds have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus spp., sometimes comparable to reference drugs such as nitrofurantoin nih.gov. The addition of an acetyl group can, in some cases, significantly enhance antimicrobial activity compared to the non-acetylated parent compound nih.gov.

Further investigations would involve screening against a wide array of cell lines and biological targets to uncover potential applications in other therapeutic areas. Many natural and synthetic compounds, such as derivatives of monoterpenes like carvone and citral, exhibit a broad range of effects including anticancer, anti-inflammatory, analgesic, and antifungal activities mdpi.com. A hypothetical research plan for a new acetyl ester would therefore include comprehensive screening to identify any such previously unknown therapeutic potentials.

Table 1: Hypothetical Areas for Biological Activity Screening

Therapeutic Area Target Rationale
Oncology Various cancer cell lines Assess cytotoxicity and anti-proliferative effects.
Inflammation Key inflammatory enzymes (e.g., COX, LOX) Evaluate potential as an anti-inflammatory agent.
Infectious Disease Bacterial and fungal strains Expand on initial antimicrobial findings against a wider panel of pathogens nih.gov.

Development of Targeted Delivery Systems for Enhanced Specificity

To maximize therapeutic efficacy and minimize potential off-target effects, the development of targeted drug delivery systems (DDS) is a critical area of research. For a compound like an acetyl ester of TPC-A, systems could be designed to deliver it specifically to diseased tissues or cells.

Strategies often involve encapsulating the therapeutic agent within nanocarriers such as liposomes, polymeric nanoparticles, or micelles mdpi.com. These carriers can be engineered for "passive targeting" by taking advantage of the enhanced permeability and retention (EPR) effect in tumor tissues, or for "active targeting" by conjugating ligands (e.g., antibodies, peptides) to their surface that bind to specific receptors overexpressed on target cells mdpi.commdpi.com. For instance, a rabies virus-derived peptide (RDP) has been used to target nanoparticles to neural cells via the nicotinic acetylcholine receptor, offering a potential non-invasive method for brain delivery researchgate.net. Such approaches could enhance drug accumulation at the site of action, thereby increasing effectiveness and reducing systemic exposure mdpi.comnih.gov.

Investigation of Metabolic Fate and Biotransformation Pathways in Complex Systems

Understanding how a compound is metabolized is fundamental to its development as a drug. Research into the metabolic fate of an acetyl ester would focus on identifying the pathways by which it is broken down, the enzymes involved, and the resulting metabolites.

The ester linkage would likely be a primary site for metabolism, potentially being hydrolyzed by esterase enzymes present in the plasma and tissues to release the parent compound (TPC-A) and acetate (B1210297). The liberated acetate would then enter the body's central carbon metabolism. It can be converted by acetyl-CoA synthetase (ACSS) enzymes into acetyl-CoA, a crucial metabolic intermediate nih.govnih.gov. This acetyl-CoA can then be used in the tricarboxylic acid (TCA) cycle for energy production or as a building block for the synthesis of fatty acids and other essential molecules nih.govnih.gov. It is also a key substrate for protein acetylation, a vital cellular signaling mechanism nih.gov. Investigating these pathways in liver microsomes and in vivo models would be essential to understanding the compound's pharmacokinetics and potential for drug-drug interactions.

Strategies for Overcoming Potential Mechanisms of Resistance

Drug resistance, whether intrinsic or acquired, is a major challenge in pharmacotherapy. For any new therapeutic agent, it is crucial to anticipate and develop strategies to overcome potential resistance mechanisms. While no resistance mechanisms are known for a hypothetical this compound, general principles can be applied.

Mechanisms of resistance often involve reduced drug uptake, increased drug efflux, enzymatic inactivation of the drug, or alterations in the drug's target nih.gov. For example, resistance to platinating agents in cancer can arise from detoxification by glutathione, increased DNA repair, or changes in cellular transport proteins nih.gov.

Table 2: Potential Resistance Mechanisms and Counter-Strategies

Mechanism of Resistance Potential Counter-Strategy
Increased drug efflux Co-administration with an efflux pump inhibitor.
Enzymatic degradation Modify the drug's chemical structure to be less susceptible to enzymatic action.
Alteration of the target site Develop combination therapies that act on different targets or pathways.

Proactively studying these possibilities, for instance by generating resistant cell lines in vitro, would allow for the early development of strategies to mitigate resistance before it becomes a clinical obstacle.

Exploration of Synergistic Effects with Other Biologically Active Agents

Combination therapy is a cornerstone of modern medicine, often leading to improved efficacy, reduced dosages, and a lower likelihood of developing resistance. Future research should explore the potential for an this compound to act synergistically with other established drugs.

Depending on its identified biological activities, the compound could be paired with other agents for a multi-pronged therapeutic approach. For example, if it demonstrates anticancer properties, it could be tested in combination with standard chemotherapeutic drugs or targeted agents. If it has antimicrobial activity, it could be combined with other antibiotics to broaden the spectrum of activity or to combat resistant strains. These studies would involve in vitro checkerboard assays followed by in vivo models to confirm synergistic interactions and to establish optimal dosing for the combination.

Q & A

Q. How can researchers integrate computational modeling with experimental data to predict the acetyl ester’s metabolic pathways?

  • Methodological Answer : Use in silico tools (e.g., Schrödinger’s ADMET Predictor) to simulate phase I/II metabolism. Validate predictions with microsomal incubation assays and UPLC-QTOF analysis. Apply kinetic modeling (e.g., Michaelis-Menten) to estimate metabolic clearance rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.